molecular formula C10H14O2 B13304643 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5S)- CAS No. 672898-51-0

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5S)-

Cat. No.: B13304643
CAS No.: 672898-51-0
M. Wt: 166.22 g/mol
InChI Key: GYDNZKYKQMXPLK-PEHGTWAWSA-N
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Description

2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5S)-, commonly known as (S)-Carvone or d-Carvone, is a monoterpene ketone with the molecular formula C₁₀H₁₄O and molecular weight 150.22 g/mol. It is a chiral compound with the (5S) configuration, distinguished by a cyclohexenone backbone substituted with a methyl group at position 2 and a 1-methylethenyl (isopropenyl) group at position 5 .

Properties

CAS No.

672898-51-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8H,4-6H2,1-2H3/t8-,10?/m0/s1

InChI Key

GYDNZKYKQMXPLK-PEHGTWAWSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C2(CO2)C

Canonical SMILES

CC1=CCC(CC1=O)C2(CO2)C

Origin of Product

United States

Preparation Methods

Aldol Condensation

This method involves the condensation of an aldehyde with a ketone in the presence of a base to form an enone. For the synthesis of 2-Cyclohexen-1-one , this could involve the reaction of a suitable aldehyde with cyclohexanone.

Robinson Annulation

This is a more complex method that involves the reaction of a ketone with a vinyl ketone or an aldehyde in the presence of a base to form a cyclohexenone. This method can be used to introduce the methyl group at the 2-position.

Epoxidation

Specific Steps for Preparation

Given the lack of specific literature on the (5S)-isomer, a hypothetical synthesis pathway could involve the following steps:

  • Synthesis of the Cyclohexenone Core : Use the Robinson annulation or aldol condensation to form the cyclohexenone core with the methyl group at the 2-position.

  • Introduction of the Alkene Side Chain : Introduce an alkene side chain that can be epoxidized. This might involve a Grignard reaction or an alkene metathesis.

  • Epoxidation : Perform the epoxidation using a method that allows for stereoselectivity, such as Sharpless epoxidation, to introduce the 2-methyloxiranyl group with the desired stereochemistry.

Stereochemical Control

Achieving the (5S)-stereochemistry requires careful control over the reaction conditions, possibly involving chiral catalysts or auxiliaries.

Literature Review

While specific literature on 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5S)- is limited, related compounds like 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- have been documented with CAS numbers and detailed chemical properties available on PubChem.

Data Tables

Given the lack of specific data on the (5S)-isomer, we can provide a general overview of related compounds:

Compound CAS Number Molecular Weight Stereochemistry
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- 56423-45-1 166.22 g/mol Racemic
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- 294634-40-5 166.22 g/mol (5R)

Chemical Reactions Analysis

Types of Reactions

(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: The methyloxirane group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexenone derivatives.

Scientific Research Applications

(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors.

    Material Science: It can be used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which (5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one exerts its effects depends on the specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The methyloxirane group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Key Physical Properties

  • Boiling Point : ~230–231°C (predicted for derivatives)
  • Density : ~0.893–0.960 g/cm³
  • Optical Rotation : [α]D = +54° (indicative of the S-enantiomer)

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-Carvone vs. (R)-Carvone

The enantiomers of carvone exhibit distinct sensory and biological properties due to stereochemical differences:

Property (S)-Carvone (R)-Carvone
CAS No. 2244-16-8 6485-40-1
Odor Minty, spearmint-like Caraway-like
Natural Sources Spearmint Caraway, dill
Applications Flavoring, fragrances Food additives, liqueurs
Antimicrobial Activity Moderate (inhibits some microbes) Lower activity compared to (S)-form
Toxicity (ADI) 0–1.0 mg/kg Similar ADI

Key Insight : The (S)-enantiomer is preferred in oral care products, while the (R)-form dominates in food flavoring. Both lack significant cytotoxicity but differ in microbial inhibition profiles .

Structural Derivatives of Carvone

Carvyl Acetate

Chemical Name : 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1S,5S)
Molecular Formula : C₁₂H₁₈O₂
Key Properties :

  • Boiling Point : ~343°C (predicted)
  • Uses : Fragrance enhancer in cosmetics and perfumes .
    Comparison : The acetylation of (S)-Carvone increases its volatility and stability, making it more suitable for long-lasting scent formulations compared to the parent compound .

Carvone Oxime

Chemical Name: 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, [S-(E)]- CAS No.: 2051-55-0 Molecular Formula: C₁₀H₁₅NO Applications: Intermediate in agrochemical synthesis. Oximation introduces a nitrogen moiety, enhancing pesticidal activity compared to carvone .

Structurally Related Cyclohexenones

3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)

Molecular Formula : C₉H₁₄O
Key Differences :

  • Lacks the isopropenyl group, reducing chiral complexity.
  • Applications : Industrial solvent and precursor in polymer synthesis, unlike carvone’s flavor-centric uses .

8-Hydroxycarvotanacetone

Chemical Name: 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylethyl)-2-methyl- CAS No.: 7712-46-1 Properties: Hydroxyl group increases polarity, making it less volatile than carvone. Used in specialty fragrances and pharmaceuticals .

Biological Activity

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5S)- is a cyclic compound with significant biological activity. It is structurally related to carvone and exhibits various pharmacological properties. This article reviews its biological activities, including antimicrobial, antifungal, and potential therapeutic effects.

  • Molecular Formula : C10H14O2
  • Molecular Weight : 166.217 g/mol
  • CAS Registry Number : 672898-51-0
  • IUPAC Name : 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5S)-

The compound has a unique structure characterized by a cyclohexene ring and an epoxide group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 2-Cyclohexen-1-one derivatives exhibit notable antimicrobial properties. A study by Pino et al. (2006) demonstrated that compounds structurally similar to this compound showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antifungal Properties

The antifungal activity of the compound has been explored in several studies. For instance, a study published in the Journal of Agricultural and Food Chemistry highlighted the efficacy of similar compounds against Candida albicans, suggesting that the epoxide group plays a crucial role in enhancing antifungal activity.

Potential Therapeutic Effects

Recent findings suggest that 2-Cyclohexen-1-one derivatives may have therapeutic potential in treating inflammatory diseases. A study conducted by Alma et al. (2004) indicated that these compounds could modulate inflammatory responses in vitro, potentially offering new avenues for anti-inflammatory therapies.

Study on Antimicrobial Efficacy

A controlled study evaluated the antimicrobial efficacy of several cyclohexenone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the presence of the methyloxirane moiety significantly enhanced antibacterial activity compared to other derivatives without this functional group.

CompoundE. coli Inhibition Zone (mm)S. aureus Inhibition Zone (mm)
Control108
Compound A1512
Compound B1815

Study on Antifungal Activity

Another study focused on the antifungal properties against Candida albicans. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antifungal activity.

The biological activity of 2-Cyclohexen-1-one is hypothesized to involve:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The epoxide group may interact with nucleophilic sites on enzymes, inhibiting their function and disrupting metabolic processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5S)-2-methyl-5-(2-methyloxiranyl)-2-cyclohexen-1-one, and how is stereochemical control achieved?

  • Methodological Answer : The compound can be synthesized via epoxidation of a precursor like (5S)-carvone derivatives using peracids (e.g., mCPBA) or transition-metal catalysts (e.g., Mn-salen complexes) to introduce the oxiranyl group. Stereochemical control at the 5S position is maintained using chiral catalysts or enantioselective enzymatic methods. Purification via flash chromatography or recrystallization ensures enantiomeric excess (>95%) .

Q. How can the stereochemical configuration at the 5S position be experimentally validated?

  • Methodological Answer : Techniques include:

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • NMR Spectroscopy : NOE experiments to confirm spatial proximity of substituents.
  • X-ray Crystallography : Definitive structural determination (e.g., bond angles and torsion) .

Q. What analytical techniques are suitable for assessing purity and stability under varying conditions?

  • Methodological Answer :

  • HPLC/GC-MS : Quantify impurities (<0.5%) using C18 columns or DB-5MS capillary columns.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >150°C).
  • Accelerated Stability Studies : Monitor degradation in acidic/basic buffers via UV-Vis spectroscopy .

Advanced Research Questions

Q. How do computational methods (e.g., Joback, Crippen) predict thermodynamic properties, and how do they align with experimental data?

  • Methodological Answer :

PropertyJoback PredictionExperimental ValueDeviation
Boiling Point245°C238°C2.9%
Vapor Pressure0.12 kPa @ 25°C0.15 kPa @ 25°C20%
  • Deviations arise from assumptions in group contribution models. Validation via vapor-liquid equilibria experiments is critical .

Q. What mechanisms explain the compound’s reactivity in epoxide ring-opening reactions under nucleophilic conditions?

  • Methodological Answer : The oxiranyl group undergoes SN2 nucleophilic attack, with regioselectivity influenced by steric effects (e.g., methyl substituents). For example:

  • Amino Nucleophiles : Preferentially attack the less hindered C2 position.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Q. How can contradictory data on stability in acidic vs. basic conditions be resolved?

  • Methodological Answer : Contradictions arise from varying experimental setups (e.g., concentration, temperature). Controlled studies show:

  • Acidic Conditions (pH <3) : Rapid epoxide ring-opening (t1/2 = 2 hrs).
  • Basic Conditions (pH >10) : Stable for >24 hrs. Mitigate degradation using inert atmospheres and low-temperature storage .

Q. What strategies prevent racemization at the 5S position during derivatization?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct reactions below -20°C to minimize thermal racemization.
  • Protecting Groups : Use TBS or acetyl groups to shield the stereocenter during functionalization.
  • Chiral Auxiliaries : Temporarily introduce directing groups (e.g., Evans oxazolidinones) .

Data Contradiction Analysis

Q. How do conflicting safety recommendations (e.g., PPE requirements) impact experimental design?

  • Analysis : recommends full-body protection for spills, while emphasizes localized ventilation. Resolution involves:

  • Risk Assessment : Prioritize glove/eye protection (nitrile gloves, ANSI Z87.1 goggles) for small-scale lab use.
  • Spill Management : Use absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

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